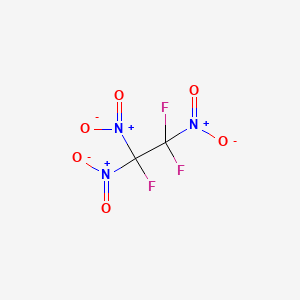
1,1,2-Trifluorotrinitroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Trifluorotrinitroethane is a chemical compound with the molecular formula C₂F₃N₃O₆ and a molecular weight of 219.0331 g/mol It is characterized by the presence of three fluorine atoms and three nitro groups attached to an ethane backbone
Vorbereitungsmethoden
The synthesis of 1,1,2-Trifluorotrinitroethane typically involves the nitration of fluorinated ethane derivatives. One common method includes the reaction of fluorinated ethanes with nitric acid under controlled conditions. The reaction conditions, such as temperature and concentration of reagents, are crucial to ensure the selective formation of the desired product .
Industrial production methods often involve the use of specialized equipment to handle the highly reactive and potentially hazardous reagents. The process may include multiple steps of purification to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
1,1,2-Trifluorotrinitroethane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro groups to amino groups. Typical reducing agents include hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atoms in this compound can be substituted by other nucleophiles under appropriate conditions. For example, reactions with sodium methoxide can replace fluorine atoms with methoxy groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
1,1,2-Trifluorotrinitroethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorinated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of drugs with enhanced metabolic stability.
Wirkmechanismus
The mechanism of action of 1,1,2-Trifluorotrinitroethane involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the fluorine atoms influence the compound’s reactivity and stability. The pathways involved in its action are complex and depend on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
1,1,2-Trifluorotrinitroethane can be compared with other fluorinated nitroethanes, such as:
1,1,1-Trifluoro-2-nitroethane: This compound has a similar structure but differs in the position of the nitro group.
1,1,2-Trichloro-1,2,2-trifluoroethane: Although it contains chlorine atoms instead of nitro groups, it shares some chemical properties with this compound.
The uniqueness of this compound lies in its combination of fluorine and nitro groups, which impart distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
20165-38-2 |
|---|---|
Molekularformel |
C2F3N3O6 |
Molekulargewicht |
219.03 g/mol |
IUPAC-Name |
1,1,2-trifluoro-1,2,2-trinitroethane |
InChI |
InChI=1S/C2F3N3O6/c3-1(4,6(9)10)2(5,7(11)12)8(13)14 |
InChI-Schlüssel |
YZXMNZPACCLUCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C([N+](=O)[O-])(F)F)([N+](=O)[O-])([N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


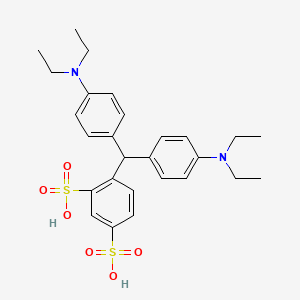
![tert-butyl N-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]carbamate](/img/structure/B13433165.png)
![Bis(3,4-methylenedioxy-6-[(3S,4R)-4-(4-fluorophenyl)piperidine-3-ylmethoxy]methane DiHydrochloride; 3,3'-[Methylenebis(1,3-benzodioxole-6,5-diyloxymethylene)]bis [4-(4-fluorophenyl)piperidine DiHydrochloride; Paroxetine EP Impurity F](/img/structure/B13433167.png)
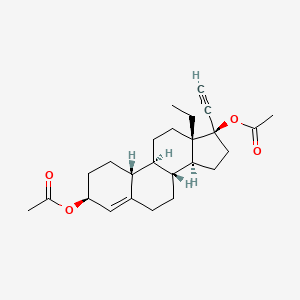
![[(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,16'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-21'-yl] prop-2-enyl carbonate](/img/structure/B13433173.png)
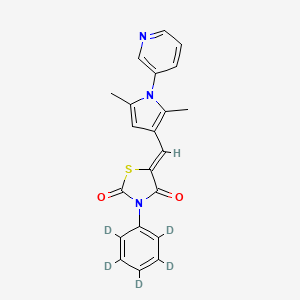
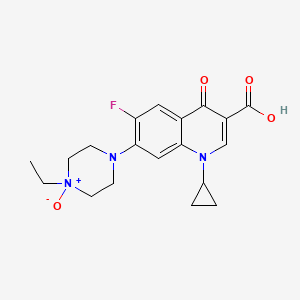
![N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N'-methylmethanimidamide](/img/structure/B13433184.png)
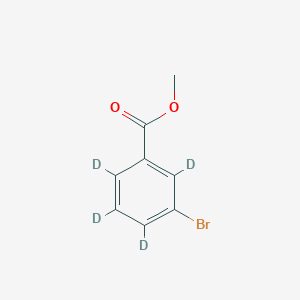
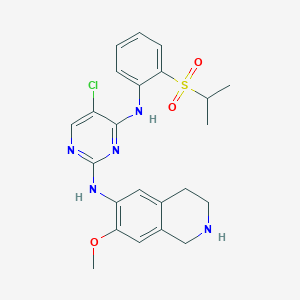
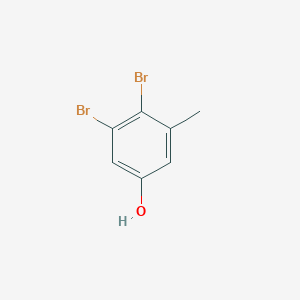
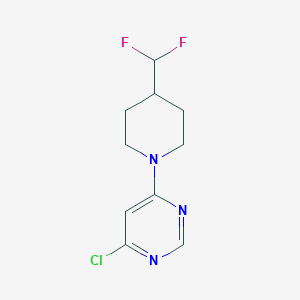
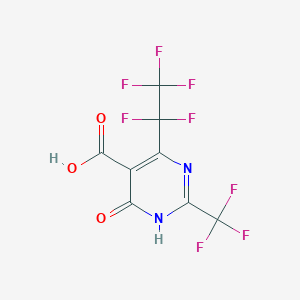
![N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide](/img/structure/B13433226.png)
